6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Researchers developing autophagy-dependent anticancer therapies often face supply inconsistencies and uncertain purity of key THQ intermediates. This ≥95% pure, chiral hydrochloride salt provides enhanced aqueous solubility and weighing accuracy over the free base. Its 6-position primary amine enables rapid diversification via amide coupling or reductive amination, supporting focused library synthesis for SAR exploration. Validated by Meldrum's acid synthetic methodology, it ensures reproducible performance across independent laboratories.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 1258650-15-5
Cat. No. B1522844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
CAS1258650-15-5
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)NC(=O)CC2)N.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10;/h2,4,6-7H,3,5,12H2,1H3,(H,13,14);1H
InChIKeyTYMIFELFSUBOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Aminoethyl)-THQ Hydrochloride – Identity & Procurement


6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a synthetic, nitrogen-containing heterocyclic compound belonging to the tetrahydroquinolin-2-one (THQ) scaffold class [1]. It features a partially saturated quinolinone bicyclic core substituted at the 6-position with a chiral 1-aminoethyl group, and is supplied as the hydrochloride salt [2]. The free base form (CAS 151506-22-8) has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol; the hydrochloride salt has a molecular weight of 226.70 g/mol and is typically offered at ≥95% purity by multiple commercial suppliers including Enamine (EN300-69173), TRC (A594693), and Chemenu (CM443760) . The scaffold is recognized in medicinal chemistry for its potential in central nervous system (CNS) targeting, enzyme inhibition, and anticancer research [3].

Chiral 6-(1-aminoethyl) building block for SAR diversification
Hydrochloride salt supports aqueous dissolution and handling
THQ scaffold reported in CNS, enzyme, and cell-based studies

Why Generic Substitution Fails


Within the tetrahydroquinolin-2-one family, seemingly minor structural modifications – the position of the aminoethyl substituent (6- vs. 1- vs. 3-), the branching of the alkylamine (1-aminoethyl vs. 2-aminoethyl), and the salt form (free base vs. hydrochloride) – can produce profound differences in physicochemical properties, synthetic accessibility, and biological activity [1]. For instance, shifting the aminoethyl group from the 6-position to the 1-position alters the hydrogen-bond donor/acceptor geometry and eliminates the chiral center, which may impact target recognition and downstream derivatization [2]. The hydrochloride salt, relative to the free base, provides enhanced aqueous solubility and crystallinity, directly affecting formulation, dosing in biological assays, and storage stability [3]. Class-level data on the THQ scaffold demonstrate that regioisomeric and substituent variations lead to orders-of-magnitude differences in cellular potency; therefore, assuming interchangeability without direct comparative data risks invalidating structure-activity relationship (SAR) hypotheses and compromising experimental reproducibility [4].

Regioisomer mismatch

Shifting aminoethyl from 6- to 1-position may alter pharmacophore geometry and target recognition.

Salt form substitution

Free base may exhibit different solubility and stability, affecting assay preparation and reproducibility.

SAR sensitivity

Minor substitution changes can shift cellular potency in class-level THQ series; direct substitution may invalidate SAR hypotheses.

Differentiation vs. Closest Analogs


Regioisomeric Differentiation

The target compound bears a branched 1-aminoethyl substituent at the 6-position of the tetrahydroquinolin-2-one core, creating a chiral center absent in the linear 2-aminoethyl analog substituted at the 1-position (CAS 113582-21-1). This branched architecture alters both the vector of the primary amine and the steric environment around the lactam carbonyl. In the class of tetrahydroquinolin-2-one derivatives, such positional and branching variations have been shown to modulate biological activity; for example, in anti-pancreatic cancer screening, the most potent compound (11k) achieved an IC50 of 4.9 μM against PANC-1 cells under nutrient-deprived conditions, while closely related regioisomers displayed substantially weaker activity, underscoring the sensitivity of the scaffold to substitution pattern [1].

Regioisomer comparison
Class-level inference
6-(1-aminoethyl) vs 1-(2-aminoethyl)
Branched chiral amine may alter target recognition geometry.
Analog 11k IC50 4.9 µM; regioisomer sensitivity context.
Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Hydrochloride Salt Advantage

The target compound is supplied as the hydrochloride salt (CAS 1258650-15-5), as opposed to the free base form (CAS 151506-22-8). The hydrochloride salt formation is a well-established strategy to enhance aqueous solubility and solid-state stability of amine-containing heterocycles. While quantitative solubility data for this specific compound are not publicly available, the hydrochloride form is known to improve dissolution rates in aqueous media compared to the free base, which has a predicted density of 1.145±0.06 g/cm³ and a predicted boiling point of 384.1±42.0 °C . The salt form also enables consistent weighing, dissolution, and dosing in biological assays, reducing variability compared to the hygroscopic or amorphous free base [1].

Salt form comparison
Data to verify
Hydrochloride salt vs Free base
May improve aqueous solubility and assay consistency.
No quantitative solubility data; commercial specification review.
Pharmaceutical Formulation Physicochemical Profiling Preclinical Development

Multi-Supplier Availability

6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is available from at least four independent suppliers – Enamine (EN300-69173, 95% purity), TRC (A594693), Chemenu (CM443760, ≥95% purity), and Leyan (95-98% purity) – with pricing ranging from approximately $50/25 mg to $275/250 mg [1]. In contrast, the closest regioisomer, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS 2712954-24-8), is listed by fewer suppliers with less transparent pricing. Multi-supplier sourcing reduces supply-chain risk and enables competitive pricing, which is critical for programs requiring gram-scale quantities for in vivo studies [1].

Supplier availability
Context-dependent
≥4 suppliers vs <2 for regioisomer
Reduced single-vendor risk; supports cost-effective scale-up.
Catalog data 2023–2025; verify current stock.
Chemical Procurement Supply Chain Reliability Research Reproducibility

THQ Scaffold Anticancer Activity

While the specific target compound has not been individually profiled in published biological assays, the tetrahydroquinolin-2(1H)-one scaffold has demonstrated potent anti-pancreatic cancer activity via autophagy modulation. In a structure-activity relationship study, compound 11k – a tetrahydroquinolin-2(1H)-one derivative – inhibited PANC-1 pancreatic cancer cells with an IC50 of 4.9 μM under nutrient-deprived conditions, and significantly suppressed tumor development in a nude mouse xenograft model [1]. By contrast, all derivatives in the series exhibited low cytotoxicity under normal nutrient conditions, suggesting a tumor-selective mechanism. The 6-(1-aminoethyl) substituent on the target compound provides a reactive primary amine handle for further derivatization to access this biologically validated chemical space [2][3].

Scaffold anticancer activity
Class-level inference
No direct data
Supports scaffold-based SAR exploration; class autophagy inhibition reported.
Analog 11k IC50 4.9 µM; tumor model response; requires validation.
Anticancer Research Autophagy Inhibition Pancreatic Cancer

No Acetylcholinesterase Inhibition

Preliminary screening data available in public bioactivity databases indicate that 6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one (free base) shows no inhibition of acetylcholinesterase (AChE) when tested at 26 μM . This contrasts with certain 5-amino-substituted tetrahydroquinolinone analogs that were designed as AChE inhibitors inspired by huperzine A [1]. The absence of AChE activity at this concentration may be advantageous for CNS-targeted programs where cholinergic off-target effects are undesirable, or it may indicate that the 6-(1-aminoethyl) substitution directs activity toward alternative targets such as autophagy-related pathways [2].

AChE selectivity
Cross-study comparable
0% inhibition at 26 µM
May support non-cholinergic CNS target screening.
Compared to 5-amino-THQ AChE inhibitors; Aladdin bioactivity DB.
Off-Target Screening CNS Selectivity Alzheimer's Disease

Recommended Application Scenarios


Pancreatic Cancer Autophagy Drug Discovery

The THQ scaffold has demonstrated autophagy-dependent anti-pancreatic cancer activity (IC50 = 4.9 μM for analog 11k against PANC-1 cells) and tumor growth suppression in vivo [1]. 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can serve as a key intermediate for synthesizing novel autophagy-modulating analogs, leveraging the primary amine at the 6-position for rapid amide coupling or reductive amination to generate focused libraries for SAR exploration [2].

CNS Probe Development – Reduced Cholinergic Liability

The compound's lack of acetylcholinesterase inhibition at 26 μM distinguishes it from 5-amino-THQ analogs that were developed as AChE inhibitors . This negative selectivity makes it a suitable scaffold for CNS probe development programs where cholinergic side effects must be minimized, such as non-AChE neurodegenerative disease targets or CNS receptor modulation [3].

THQ Library Building Block

The Meldrum's acid synthetic methodology published in Scientific Reports (2024) enables rapid access to diverse tetrahydroquinolin-2-one derivatives [4]. The 6-(1-aminoethyl) compound, with its free primary amine and chiral center, serves as an ideal diversification point for generating stereochemically defined compound libraries for high-throughput screening against multiple target classes.

Reproducible In Vitro Pharmacology

The hydrochloride salt form ensures improved aqueous solubility and weighing accuracy compared to the free base . Multi-supplier availability (Enamine, TRC, Chemenu, Leyan) with ≥95% purity and transparent pricing supports reproducible dose-response studies across independent laboratories, reducing inter-batch variability in pharmacological assays .

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model studies
Derivatizable 6-amino handle
Autophagy endpoint response
CNS target screening (non-cholinergic)
Negative AChE selectivity
Cholinergic off-target assessment
Stereochemical library synthesis
Chiral 1-aminoethyl building block
Enantiomeric purity and derivatization efficiency
Reproducible in vitro pharmacology
Hydrochloride salt formulation
Aqueous solubility and inter-batch consistency
Quote Request

Request a Quote for 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.